![molecular formula C28H25N3O2 B2527163 1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901246-71-7](/img/structure/B2527163.png)
1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
The compound "1-(4-(tert-butyl)phenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains multiple fused rings, including a pyrazoloquinoline core, which is a structure of interest in various chemical studies due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related pyrazoloquinoline derivatives has been explored in several studies. For instance, the synthesis of 1-hydroxypyrazoloquinolines from 1-benzyloxypyrazole involves establishing the pyridine B-ring in the terminal step, with the pyridine ring formation occurring via cyclization of a formyl group and an amino group of a 2-aminophenyl substituent . This method could potentially be adapted for the synthesis of the compound by introducing appropriate substituents at the relevant positions on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives has been extensively studied. For example, the optical absorption of 1H-pyrazolo[3,4-b]quinoline and its derivatives has been investigated, showing that substitution of methyl groups by at least one phenyl group causes drastic changes in the absorption spectra, mainly due to pi --> pi* transitions . This suggests that the tert-butyl and p-tolyl groups in the target compound would significantly influence its electronic properties and absorption behavior.
Chemical Reactions Analysis
The reactivity of pyrazoloquinoline derivatives under various conditions has been explored. For instance, the fluorescence of pyrazolo[3,4-b]quinoline derivatives is quenched efficiently in the presence of protic acid, but this process is reversible . This indicates that the compound may also exhibit similar fluorescence behavior, which could be modulated by protonation and deprotonation.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of tert-butyl groups in pyrazoloquinoline derivatives has been shown to affect their optical poling effect and absorption when incorporated into a polymer matrix . This suggests that the tert-butyl group in the target compound could also influence its physical properties and its interaction with polymeric materials.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c1-17-5-7-18(8-6-17)26-22-15-29-23-14-25-24(32-16-33-25)13-21(23)27(22)31(30-26)20-11-9-19(10-12-20)28(2,3)4/h5-15H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWLFHITJSKXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC=C(C=C6)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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